

Comparative study of cyclohexane-based diamine ligands in catalysis

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Compound of Interest

Compound Name: *N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide*

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A Comparative Study of Cyclohexane-Based Diamine Ligands in Catalysis

Cyclohexane-based diamines are a cornerstone in the field of asymmetric catalysis, serving as versatile chiral ligands for a myriad of transition metal-catalyzed reactions. Their rigid, chair-like conformation and the stereochemically well-defined positioning of the two amino groups provide a robust scaffold for inducing high levels of stereoselectivity. This guide offers a comparative analysis of various cyclohexane-based diamine ligands, focusing on their performance in key catalytic transformations, supported by experimental data and detailed protocols.

Overview of Common Cyclohexane-Based Diamine Ligands

The most prevalent cyclohexane-based diamine ligand is 1,2-diaminocyclohexane (DACH), which exists as cis and trans isomers. The trans-isomer is C₂-symmetric and can be resolved into its (1R,2R) and (1S,2S) enantiomers, making it a popular choice for asymmetric catalysis. [1] These enantiomerically pure diamines are precursors to a wide range of ligands, including salen-type ligands, Trost ligands, and N-heterocyclic carbene (NHC) ligands. [1][2]

Performance in Asymmetric Catalysis

The efficacy of cyclohexane-based diamine ligands is demonstrated across various catalytic reactions, with their performance often dictated by the specific ligand structure, the metal center, and the reaction conditions.

Asymmetric Hydrogenation of Ketones

Manganese complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of substituted acetophenones. A comparative study between two manganese(I) complexes, Mn1 (with a C=N bond) and Mn2 (with a C-NH bond), revealed that Mn1 is more effective, achieving up to 85% enantiomeric excess (ee).^{[3][4]}

Table 1: Asymmetric Hydrogenation of Acetophenone using Mn(I) Complexes with (R,R)-1,2-Diaminocyclohexane-Based Ligands^[3]

| Catalyst | Conversion (%) | ee (%) |
|----------|----------------|--------|
| Mn1 | 98 | 85 |
| Mn2 | 6 | 42 |

Asymmetric Conjugate Addition

Bis(NHC) ligands based on trans-1,2-diaminocyclohexane have shown remarkable performance in the copper-catalyzed asymmetric conjugate addition of diethylzinc (Et_2Zn) to enones.^[2] Interestingly, the stereochemical outcome is highly dependent on the chirality of both the diaminocyclohexane backbone and the side arm of the ligand.

For the conjugate addition to 2-cyclohexen-1-one, a racemic mixture of the ligand precursor, (rac; S,S)-L1, provided a significantly higher enantioselectivity (97% ee) for the (R)-product compared to the enantiomerically pure (R,R; S,S)-L1 (16% ee).^[2] This suggests a cooperative effect between the different stereoisomers of the ligand in the catalytic cycle.

Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Et_2Zn to 2-Cyclohexen-1-one^[2]

| Ligand Precursor | Product | Yield (%) | ee (%) |
|------------------|--------------------------|-----------|--------|
| (rac; S,S)-L1 | (R)-3-ethylcyclohexanone | 99 | 97 |
| (R,R; S,S)-L1 | (R)-3-ethylcyclohexanone | 57 | 16 |
| (rac; R,R)-L1 | (S)-3-ethylcyclohexanone | - | 97 |

In contrast, for the asymmetric 1,4-addition to the acyclic enone 3-nonen-2-one, the enantiomerically pure ligand precursor (R,R; S,S)-L1 was more effective, affording the (R)-product with 90% ee.[2]

Table 3: Cu-Catalyzed Asymmetric Conjugate Addition of Et₂Zn to 3-nonen-2-one[2]

| Ligand Precursor | Product | Yield (%) | ee (%) |
|------------------|------------------------|-----------|--------|
| (R,R; S,S)-L1 | (R)-4-ethylnonan-2-one | - | 90 |

Styrene Oxidation

Schiff base complexes of various transition metals with ligands derived from (±)trans-1,2-cyclohexanediamine have been investigated as catalysts for the oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant.[5]

Experimental Protocols

Synthesis of (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate

This procedure outlines the resolution of racemic trans-1,2-diaminocyclohexane.[6]

- Preparation of the Tartrate Salt:

- Dissolve L-(+)-tartaric acid (75 g, 0.5 mol) in 250 mL of distilled water in a 1-L beaker equipped with a mechanical stirrer.
- Carefully add racemic trans-1,2-diaminocyclohexane (114 g, 1 mol) in one portion.
- Add glacial acetic acid (50 mL) in one portion. The product will begin to precipitate.
- Cool the mixture from 90°C to 5°C over 3 to 4 hours with stirring.
- Maintain the temperature at 5°C for an additional hour.
- Isolate the product by filtration.
- Wash the filter cake with cold water (50 mL) followed by methanol (4 x 50 mL).
- Dry the product under reduced pressure at 40-45°C to yield 105-110 g (80-83%) of the tartrate salt as a white powder.

General Procedure for Asymmetric Hydrogenation of Acetophenone

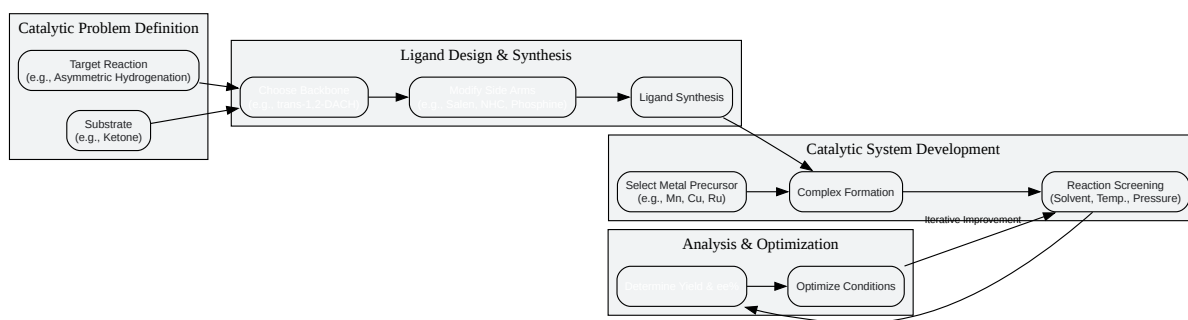
The following is a general procedure for the manganese-catalyzed asymmetric hydrogenation of ketones.^{[3][4]}

- Catalyst Preparation:
 - In a glovebox, a mixture of the chiral tetradentate ligand (e.g., L1) and $\text{Mn}(\text{CO})_5\text{Br}$ in toluene is heated at 90°C for 10 hours to generate the Mn1 complex. The complex is then isolated and characterized.
- Hydrogenation Reaction:
 - To a solution of the manganese catalyst in a suitable solvent (e.g., ethanol), the acetophenone substrate is added.
 - The reaction mixture is pressurized with hydrogen gas and stirred at a specific temperature and pressure for a designated time.

- After the reaction, the pressure is released, and the solvent is evaporated.
- The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography.

Visualizing Catalytic Pathways and Workflows

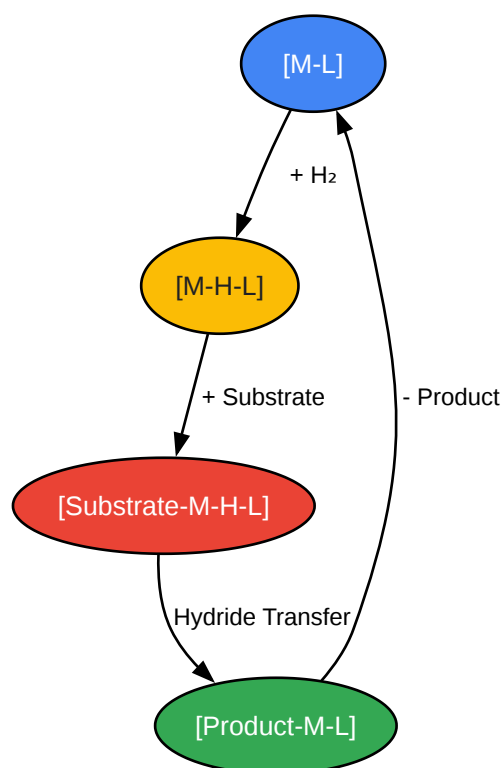
Logical Flow for Ligand Selection in Asymmetric Catalysis



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Caption: Logical workflow for selecting and optimizing cyclohexane-based diamine ligands.

Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation



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Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Cyclohexane-based diamine ligands have proven to be a versatile and highly effective class of chiral auxiliaries in asymmetric catalysis. The commercial availability of enantiomerically pure trans-1,2-diaminocyclohexane provides a convenient entry point for the synthesis of a diverse array of ligands. The performance of these ligands is highly tunable through modifications of the N-substituents and the choice of the metal center, allowing for the optimization of catalytic activity and stereoselectivity for a wide range of chemical transformations. The comparative data presented herein underscores the importance of empirical screening and rational design in the development of efficient catalytic systems based on these privileged scaffolds.

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